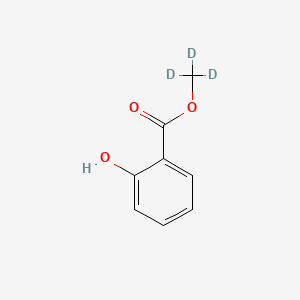

MethylSalicylate-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MethylSalicylate-d3, also known as 2-hydroxybenzoic acid methyl ester-d3, is a deuterated form of methyl salicylate. This compound is an organic ester that is naturally produced by many species of plants, particularly wintergreens. It is widely used in various applications, including as a flavoring agent, fragrance, and in medicinal products .

準備方法

Synthetic Routes and Reaction Conditions

MethylSalicylate-d3 can be synthesized through the esterification of salicylic acid with methanol-d3 in the presence of an acid catalyst. A common method involves the use of concentrated sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of a novel sulfated iron oxide-zirconia catalyst. This method is advantageous as it avoids the use of harmful alkylating agents and chemicals. The reaction is carried out at elevated temperatures (around 120°C) with a high conversion rate and selectivity .

化学反応の分析

Types of Reactions

MethylSalicylate-d3 undergoes various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Common Reagents and Conditions

Esterification: Concentrated sulfuric acid, methanol-d3, reflux conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, heat.

Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.

Major Products Formed

Esterification: this compound.

Hydrolysis: Salicylic acid and methanol-d3.

Oxidation: Salicylic acid derivatives.

科学的研究の応用

MethylSalicylate-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

Medicine: Incorporated in topical pain relievers as a counter-irritant to alleviate musculoskeletal pain.

作用機序

MethylSalicylate-d3 exerts its effects primarily through its action as a counter-irritant. When applied topically, it causes irritation of the sensory nerve endings, which alters or offsets pain in the underlying muscles or joints. This mechanism is thought to mask the underlying musculoskeletal pain and discomfort . Additionally, in plants, it functions as a signaling molecule involved in systemic acquired resistance, triggering defense responses against pathogens .

類似化合物との比較

Similar Compounds

Methyl Salicylate: The non-deuterated form, widely used in similar applications.

Salicylic Acid: The parent compound, known for its use in acne treatment and as a precursor in the synthesis of aspirin.

Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, commonly used as an analgesic and anti-inflammatory agent.

Uniqueness

MethylSalicylate-d3 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy for studying molecular structures and dynamics. This isotopic labeling provides distinct advantages in research applications where precise molecular analysis is required .

特性

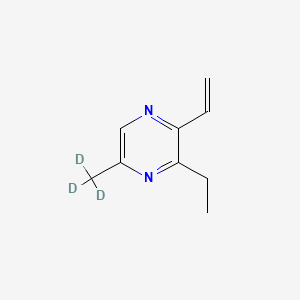

分子式 |

C8H8O3 |

|---|---|

分子量 |

155.17 g/mol |

IUPAC名 |

trideuteriomethyl 2-hydroxybenzoate |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i1D3 |

InChIキー |

OSWPMRLSEDHDFF-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1O |

正規SMILES |

COC(=O)C1=CC=CC=C1O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)